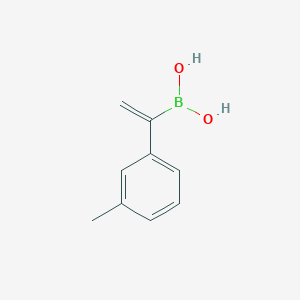
(1-(m-Tolyl)vinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(m-Tolyl)vinyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a vinyl group, which is further substituted with a meta-tolyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(m-Tolyl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of an alkyne with pinacolborane (HBpin) in the presence of a catalyst such as a pyrrolide-based PNP pincer ligand . This reaction proceeds with high regio- and stereoselectivity, yielding the desired vinylboronic acid.
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of commercially available borane adducts, such as H3B·THF, allows for efficient and scalable hydroboration processes .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(m-Tolyl)vinyl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Alkanes.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(m-Tolyl)vinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. Their ability to form reversible covalent bonds with diols makes them useful in detecting saccharides and other biomolecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .
Wirkmechanismus
The mechanism of action of (1-(m-Tolyl)vinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- m-Tolylboronic acid
Uniqueness: (1-(m-Tolyl)vinyl)boronic acid is unique due to its combination of a vinyl group and a meta-tolyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C9H11BO2 |
|---|---|
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
1-(3-methylphenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H11BO2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,11-12H,2H2,1H3 |
InChI-Schlüssel |
IVKZVBLDJARSHW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)C1=CC=CC(=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



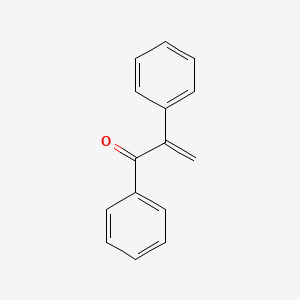
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
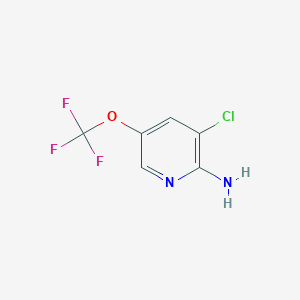
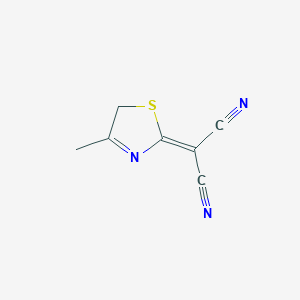
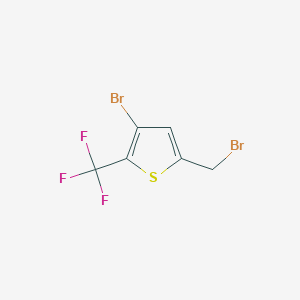

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
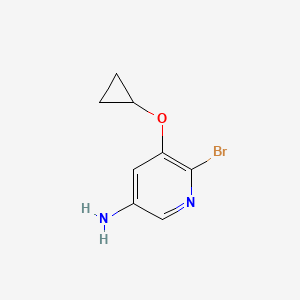
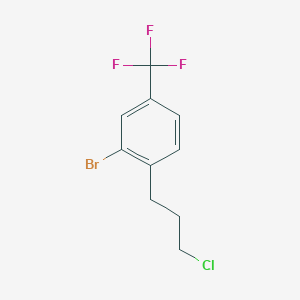

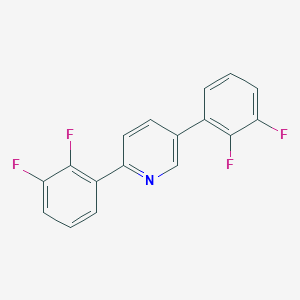
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
